2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
The compound 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic molecule that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Piperazine Derivatization: The benzodioxole moiety is then reacted with piperazine to form the intermediate compound.
Quinazolinone Core Formation: The intermediate is then subjected to cyclization reactions to form the quinazolinone core, followed by methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and tetrahydroquinazolinone derivatives, which can have different pharmacological properties.
Scientific Research Applications
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROQUINAZOLIN-2(1H)-ONE
- 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific structural features, such as the presence of the benzodioxole moiety and the tetrahydroquinazolinone core. These features contribute to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H26N4O3/c1-14-9-17-21(18(27)10-14)15(2)23-22(24-17)26-7-5-25(6-8-26)12-16-3-4-19-20(11-16)29-13-28-19/h3-4,11,14H,5-10,12-13H2,1-2H3 |
InChI Key |
JYMYHICTMJPPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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